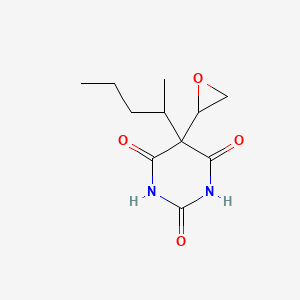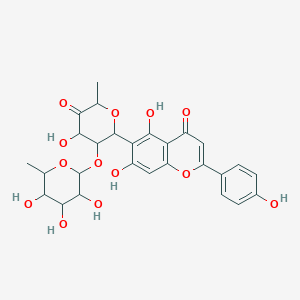
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane
Übersicht
Beschreibung
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane is a type of crown ether . It can be used in the spectroscopic studies of its complex-forming reaction with iodine . It can also be used to prepare the ligand 7,16-bis (5- t -butyl-2-hydroxybenzyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane .
Synthesis Analysis
The title compound was prepared by the reaction of 1,4,10,13-tetraoxa-7,16-diazacyclo-octadecane with 4-chloro-2-methyl-phenoxyacetic acid in a ratio of 1:2 . The structure has been proved by the data of elemental analysis, IR spectroscopy, NMR (1H, 13C) technique and by X-ray diffraction analysis .
Molecular Structure Analysis
The molecular structure of 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane can be represented by the empirical formula C12H26N2O4 . The molecular weight is 262.35 . The InChI string representation is 1S/C12H26N2O4/c1-5-15-9-10-17-7-3-14-4-8-18-12-11-16-6-2-13-1/h13-14H,1-12H2 .
Chemical Reactions Analysis
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane is a crown ether, which can be used in the spectroscopic studies of its complex-forming reaction with iodine . It can also be used to prepare the ligand 7,16-bis (5- t -butyl-2-hydroxybenzyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane .
Physical And Chemical Properties Analysis
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane is a solid substance with a melting point of 111-114 °C (lit.) . The SMILES string representation is C1COCCOCCNCCOCCOCCN1 .
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry: Spectroscopic Studies
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: is utilized in analytical chemistry for its ability to form complexes with iodine. This property is particularly valuable in spectroscopic studies where the compound’s complex-forming reaction with iodine is observed . These studies can provide insights into the molecular structure and reactivity of the compound, which is essential for developing new analytical methods.
Biochemistry: Zirconium Facilitated Hydrolysis
In biochemistry, this crown ether acts as a ligand in the study of zirconium-facilitated hydrolysis of dipeptides at neutral pH . This application is significant as it mimics the hydrolytic activity of certain enzymes, potentially leading to the development of new biochemical assays or therapeutic agents.
Materials Science: Electrode Modification
The compound is used in materials science where it facilitates the modification of electrodes. This is particularly relevant in the estimation of riboflavin or vitamin B2 in food and pharmaceutical samples . Such applications are crucial for quality control and assurance in manufacturing processes.
Medicine: Pharmaceutical Analysis
In the medical field, 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane is applied in the pharmaceutical analysis of vitamin B2 concentrations. The compound’s ability to modify electrodes makes it a valuable tool in the detection and quantification of riboflavin in various samples, ensuring the correct dosage in pharmaceutical products .
Environmental Science: Detection of Iodine
Environmental science benefits from the compound’s complexation with iodine, which can be used to detect and measure iodine levels in environmental samples. This application is vital for monitoring iodine pollution and its impact on ecosystems .
Industrial Applications: Ligand Synthesis
Industrially, the crown ether is used to prepare specific ligands, such as 7,16-bis (5- t-butyl-2-hydroxybenzyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane . These ligands have various applications, including serving as intermediates in the synthesis of more complex chemical entities.
Wirkmechanismus
Target of Action
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, also known as 1,10-Diaza-18-crown-6, is a crown ether . Crown ethers are known for their ability to form complexes with cations, especially alkali metal ions, due to the electron-rich cavity created by the oxygen atoms in the ring . Therefore, the primary targets of 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane are likely to be metal ions present in the environment where it is applied.
Mode of Action
The compound interacts with its targets (metal ions) through a process known as complexation . In this process, the crown ether forms a cyclic structure that can encapsulate the metal ion, effectively creating a host-guest complex . This interaction results in the stabilization of the metal ion and can influence its reactivity .
Biochemical Pathways
For instance, they can affect ion transport across cell membranes, which is crucial for numerous biological functions .
Pharmacokinetics
Like other crown ethers, it is expected to have low bioavailability due to its large size and polar nature, which would limit its absorption and distribution .
Result of Action
The molecular and cellular effects of 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane’s action largely depend on the specific metal ions it interacts with and the context in which it is used. For instance, it has been used in spectroscopic studies of its complex-forming reaction with iodine . It has also been used as a ligand in the study of zirconium facilitated hydrolysis of a dipeptide at neutral pH .
Action Environment
The action, efficacy, and stability of 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane can be influenced by various environmental factors. For example, the presence and concentration of specific metal ions can affect its ability to form complexes . Additionally, factors such as pH and temperature can influence the stability of the complexes formed .
Safety and Hazards
The safety information for 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane includes the following hazard statements: H315 - H319 - H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 , which provide guidance on how to handle and store the substance safely .
Eigenschaften
IUPAC Name |
1,4,10,13-tetraoxa-7,16-diazacyclooctadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O4/c1-5-15-9-10-17-7-3-14-4-8-18-12-11-16-6-2-13-1/h13-14H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMDJJTUQPXZFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCNCCOCCOCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178699 | |
| Record name | Cryptand 2.2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane | |
CAS RN |
23978-55-4 | |
| Record name | Diaza-18-crown-6 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23978-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cryptand 2.2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023978554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kryptofix 22 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339325 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cryptand 2.2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.772 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CRYPTAND 2.2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLY51T1RSZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

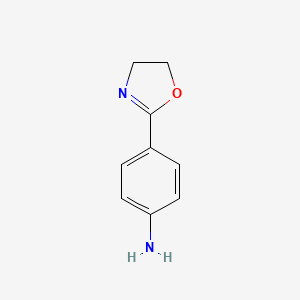

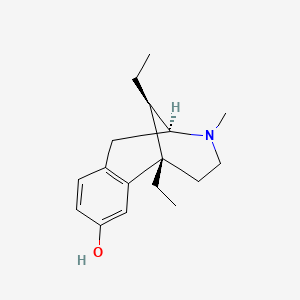
![(12S,13R,19S,21S)-14-Ethylidene-10-[(12S,13R,19S,21S)-14-ethylidene-9-oxo-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-17-yl]-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-9-one](/img/structure/B1218590.png)
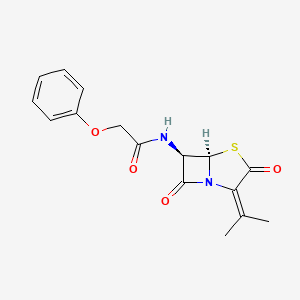
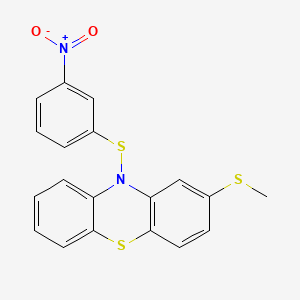
![methyl 4-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethyl-9-oxoimidazo[1,2-a]purin-7-yl]-3-hydroperoxy-2-(methoxycarbonylamino)butanoate](/img/structure/B1218594.png)

![1-[2-(2-Methylpropoxy)-2-phenylethyl]pyrrolidine](/img/structure/B1218597.png)
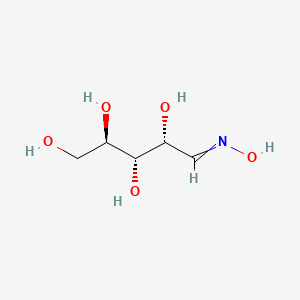
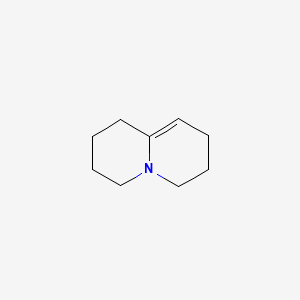
![(2S,3S,4S,5R,6S)-4-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl]oxy-3,5,6-trihydroxyoxane-2-carboxylic acid](/img/no-structure.png)
